![molecular formula C12H16N2OS B12677588 ((1,2-Benzisothiazol-3-yloxy)methyl)(diethyl)amine CAS No. 94087-87-3](/img/structure/B12677588.png)
((1,2-Benzisothiazol-3-yloxy)methyl)(diethyl)amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((1,2-Benzisothiazol-3-yloxy)methyl)(diethyl)amine typically involves the reaction of 1,2-benzisothiazole with diethylamine in the presence of a suitable base and solvent . The reaction conditions often include moderate temperatures and controlled pH to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form .
Chemical Reactions Analysis
Types of Reactions: ((1,2-Benzisothiazol-3-yloxy)methyl)(diethyl)amine can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the benzisothiazole ring to its corresponding dihydro form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrobenzisothiazole derivatives.
Substitution: Various substituted benzisothiazole derivatives.
Scientific Research Applications
Chemistry: In chemistry, ((1,2-Benzisothiazol-3-yloxy)methyl)(diethyl)amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for further investigation in medicinal chemistry .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of ((1,2-Benzisothiazol-3-yloxy)methyl)(diethyl)amine involves its interaction with specific molecular targets. The benzisothiazole ring can interact with enzymes or receptors, modulating their activity . The diethylamine group may enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems .
Comparison with Similar Compounds
1,2-Benzisothiazole: A parent compound with similar structural features but lacking the diethylamine group.
Benzisothiazole-3-oxide: An oxidized derivative with different chemical properties.
Diethylamine: A simpler amine without the benzisothiazole ring.
Uniqueness: ((1,2-Benzisothiazol-3-yloxy)methyl)(diethyl)amine is unique due to its combination of a benzisothiazole ring and a diethylamine group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
((1,2-Benzisothiazol-3-yloxy)methyl)(diethyl)amine is a compound that has garnered interest in various biological applications due to its structural characteristics and potential bioactivity. This article delves into its biological activity, focusing on antimicrobial properties, toxicity assessments, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C₁₂H₁₆N₂OS. Its structure features a benzisothiazole moiety, which is known for its diverse biological activities, including antimicrobial and anti-inflammatory properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial effects of benzisothiazole derivatives, including this compound.
Inhibition Studies
Research indicates that compounds related to benzisothiazole exhibit significant inhibition against various bacterial strains and algae. For instance, a study reported that certain derivatives showed inhibition rates exceeding 58.9% against heterotrophic bacteria and 60.29% against marine chlorella at a concentration of 25 ppm .
Table 1: Antimicrobial Activity of Benzisothiazole Derivatives
Compound | Heterotrophic Bacteria Inhibition (%) | Marine Chlorella Inhibition (%) |
---|---|---|
8a | 85.3 | 62.1 |
8b | 94.3 | 86.9 |
8c | 94.5 | 90.2 |
8d | 100 | 98.2 |
BIT-20 | 80.1 | 42.8 |
Toxicity Assessment
The safety profile of this compound has been evaluated through various toxicological studies.
Dermal Absorption
Benzisothiazolinone, a related compound, has shown dermal absorption rates of up to 61.9% in human skin models . This highlights the potential for significant systemic exposure following dermal application.
Acute Toxicity
Acute toxicity assessments classify benzisothiazolinone as hazardous with an LD50 ranging from 670 mg/kg to 1150 mg/kg in animal studies . Such findings suggest that while there are beneficial biological activities associated with these compounds, careful consideration must be given to their safety profiles.
Antiviral Activity
In addition to antimicrobial properties, benzisothiazole derivatives have been explored for antiviral applications. A study on triazole analogues indicated that modifications in the structure can lead to varying degrees of inhibition against viruses such as West Nile Virus (WNV) and Dengue Virus (DENV) . The structure-activity relationship (SAR) analysis demonstrates that specific functional groups can enhance antiviral efficacy.
Properties
CAS No. |
94087-87-3 |
---|---|
Molecular Formula |
C12H16N2OS |
Molecular Weight |
236.34 g/mol |
IUPAC Name |
N-(1,2-benzothiazol-3-yloxymethyl)-N-ethylethanamine |
InChI |
InChI=1S/C12H16N2OS/c1-3-14(4-2)9-15-12-10-7-5-6-8-11(10)16-13-12/h5-8H,3-4,9H2,1-2H3 |
InChI Key |
GZCHAXSDZLOSHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)COC1=NSC2=CC=CC=C21 |
Origin of Product |
United States |
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